
2-Hydroxy-6-methylisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-methylisonicotinaldehyde: is an organic compound with the molecular formula C7H7NO2. It is a derivative of isonicotinaldehyde, characterized by the presence of a hydroxyl group at the 2-position and a methyl group at the 6-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylisonicotinaldehyde typically involves the functionalization of isonicotinaldehyde. One common method is the hydroxylation of 6-methylisonicotinaldehyde using appropriate oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-methylisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl and methyl groups on the pyridine ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 2-hydroxy-6-methylisonicotinic acid.
Reduction: Formation of 2-hydroxy-6-methylisonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 2-Hydroxy-6-methylisonicotinaldehyde is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the creation of diverse chemical entities through functional group modifications .
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are investigated for their biological activities, including antimicrobial and anticancer properties .
Medicine: The compound’s derivatives are explored for their pharmacological activities. Research focuses on their potential as therapeutic agents for various diseases, including infections and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methylisonicotinaldehyde involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. These complexes can interfere with biological pathways, leading to various effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Molecular Targets and Pathways:
Chelation of Metal Ions: The hydroxyl and aldehyde groups facilitate the binding to metal ions, affecting their availability and activity in biological systems.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, disrupting normal metabolic processes.
Comparison with Similar Compounds
Pyridoxal: 3-Hydroxy-5-hydroxymethyl-2-methylisonicotinaldehyde, a derivative with similar structural features.
Pyridoxal 5’-phosphate: A phosphorylated form of pyridoxal, involved in various biochemical reactions.
Uniqueness: 2-Hydroxy-6-methylisonicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and participate in diverse chemical reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H7NO2 |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-methyl-6-oxo-1H-pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-2-6(4-9)3-7(10)8-5/h2-4H,1H3,(H,8,10) |
InChI Key |
LZRHMKOBOAZBDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


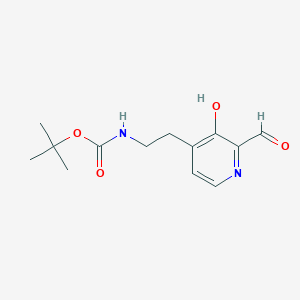

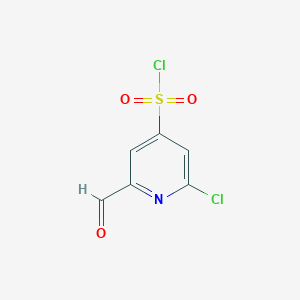
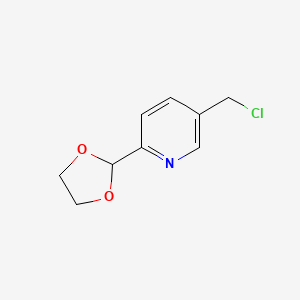
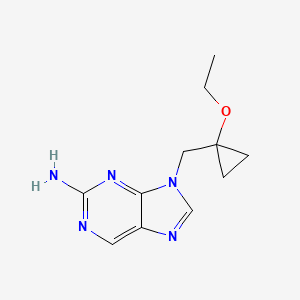
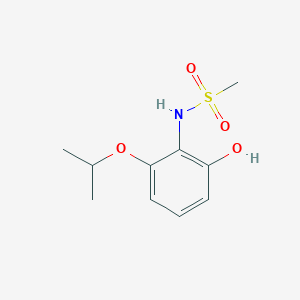


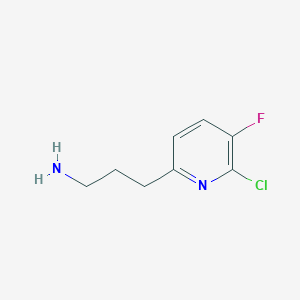
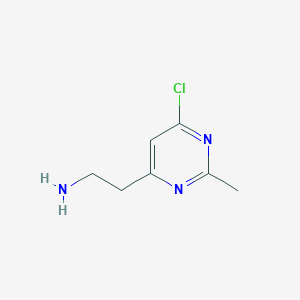
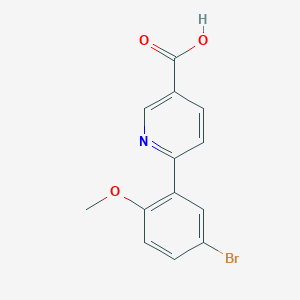
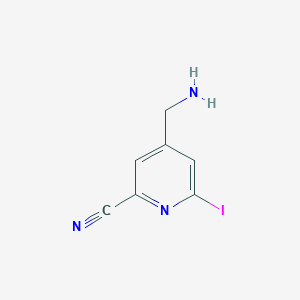

![2-[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14851906.png)
